molecular formula C9H12ClN3O B13485659 4-Chloro-6-(piperidin-4-yloxy)pyrimidine

4-Chloro-6-(piperidin-4-yloxy)pyrimidine

Cat. No.: B13485659
M. Wt: 213.66 g/mol
InChI Key: HDKOEHDHOLJGAE-UHFFFAOYSA-N
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Description

4-Chloro-6-(piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidin-4-yloxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-6-(piperidin-4-yloxy)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(piperidin-4-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains .

Comparison with Similar Compounds

  • 4-Chloro-6-(piperidin-4-ylmethoxy)pyrimidine
  • 4-Chloro-6-(piperidin-4-yloxy)pyridine
  • 4-Chloro-6-(piperidin-4-yloxy)quinoline

Comparison: 4-Chloro-6-(piperidin-4-yloxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

4-chloro-6-piperidin-4-yloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKOEHDHOLJGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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